molecular formula C19H27N3O4S B4491069 1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4491069
M. Wt: 393.5 g/mol
InChI Key: PGWHCQCYNJZJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolidinone moiety, and an ethanesulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the ethanesulfonyl group and the pyrrolidinone moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidinone moiety may also play a role in binding to biological targets, affecting cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE can be compared with other sulfonyl-containing compounds, such as:

    1-(METHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.

    1-(BENZENESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE: Contains a benzenesulfonyl group, which may alter its chemical and biological properties.

    1-(TOLUENESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE: Features a toluenesulfonyl group, potentially affecting its reactivity and interactions. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-ethylsulfonyl-N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-2-27(25,26)21-10-4-7-16(14-21)19(24)20-13-15-6-3-8-17(12-15)22-11-5-9-18(22)23/h3,6,8,12,16H,2,4-5,7,9-11,13-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWHCQCYNJZJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

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